2,3-Dichloropropionitrile
Description
Significance as a Key Chemical Intermediate in Synthetic Organic Chemistry
The primary significance of 2,3-dichloropropionitrile lies in its utility as a versatile building block in synthetic organic chemistry. lookchem.com Its reactive nature allows it to participate in a variety of chemical transformations, including nucleophilic substitutions and elimination reactions. The chlorine atoms on the molecule are susceptible to attack by nucleophiles, leading to the formation of diverse substituted nitriles. Furthermore, under basic conditions, it can undergo elimination to produce unsaturated compounds like 2-chloroacrylonitrile (B132963).
A particularly notable application of this compound is in the synthesis of heterocyclic compounds. lookchem.comchemicalbook.com It serves as a crucial reagent in the preparation of functionalized 3-aminothiophenes, which are heterocyclic compounds with potential applications in pharmaceuticals and materials science. lookchem.comchemicalbook.com The synthesis of various heterocyclic frameworks, such as oxazoles and pyrazoles, also utilizes this compound as a starting material.
The synthesis of this compound itself is most commonly achieved through the chlorination of acrylonitrile (B1666552). This reaction can be catalyzed by various methods, including the use of ionic liquids, which offer an environmentally friendlier approach due to their recyclability and high product selectivity. google.com
Table 1: Key Reactions and Applications of this compound in Organic Synthesis
| Reaction Type | Reagents | Major Products | Applications |
| Nucleophilic Substitution | Various nucleophiles | Substituted nitriles | Synthesis of functionalized compounds |
| Elimination | Base | 2-Chloroacrylonitrile | Precursor for other unsaturated compounds |
| Heterocycle Synthesis | Amines, sulfur compounds | 3-Aminothiophenes, oxazoles, pyrazoles | Pharmaceuticals, agrochemicals, materials science |
Role in Interdisciplinary Scientific Inquiry: Organic Chemistry, Biochemistry, and Environmental Science Perspectives
The utility of this compound extends beyond traditional organic synthesis, finding applications in the interdisciplinary fields of biochemistry and environmental science. sciencearchives.org
Biochemistry: In the realm of biochemistry, the reactivity of this compound with nucleophiles makes it a useful tool for studying protein interactions and modifications. Its ability to react with amino acid residues can be employed in proteomics to probe protein structure and function. Furthermore, it serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer agents, highlighting its relevance in medicinal chemistry and pharmaceutical research.
Environmental Science: From an environmental perspective, this compound is studied in the context of disinfection byproducts in drinking water. Its potential formation during water treatment processes and its toxicological profile are areas of active investigation. ontosight.ai Research in this area aims to understand the environmental fate and potential risks associated with chlorinated organic compounds. The development of greener synthesis methods, such as the use of ionic liquids for its production, also reflects the growing importance of environmental considerations in chemical manufacturing. google.com
The interdisciplinary nature of research involving this compound underscores the interconnectedness of modern scientific inquiry, where the principles of organic chemistry are applied to address complex questions in biology and environmental science. ucsb.eduinformationr.net
Table 2: Interdisciplinary Applications of this compound
| Field | Application | Research Focus |
| Biochemistry | Proteomics Studies | Investigating protein interactions and modifications. |
| Intermediate in Drug Synthesis | Synthesis of bioactive compounds, including potential anticancer agents. | |
| Environmental Science | Disinfection Byproduct Research | Studying its formation and toxicological profile in drinking water. |
| Green Chemistry | Developing environmentally friendly synthesis methods. google.com |
Chlorination of Acrylonitrile-Based Pathways for this compound Synthesis
The synthesis of this compound is predominantly achieved through the chlorination of acrylonitrile. This foundational reaction has been the subject of extensive research to enhance yield, selectivity, and environmental compatibility. Two major catalytic systems have emerged as the most effective and industrially viable: those utilizing ionic liquids and those employing a combination of pyridine (B92270) and calcium carbonate. Both methods offer distinct advantages and require precise control over reaction parameters to optimize the production of the target compound.
Ionic Liquid-Catalyzed Chlorination Processes
A significant advancement in the synthesis of this compound involves the use of ionic liquids (ILs) as both catalysts and solvents. google.com This method is noted for its high conversion rates of acrylonitrile and good selectivity towards the desired product. google.com The process generally involves mixing acrylonitrile with an ionic liquid, followed by the introduction of chlorine gas under controlled temperature conditions. google.com
Research has shown that ionic liquids composed of imidazolium (B1220033) and pyridinium (B92312) cations paired with halide anions, such as chloride (Cl-) and bromide (Br-), exhibit strong catalytic properties for the chlorination of acrylonitrile. researchgate.netresearchgate.netchrom-china.com The halide anions act as potent Lewis bases, activating the molecular chlorine through an induction effect. researchgate.netresearchgate.net In contrast, ionic liquids with larger, more sterically hindered anions like tetrafluoroborate (B81430) (BF4-) and hexafluorophosphate (B91526) (PF6-) tend to limit the chlorination reaction. researchgate.net The stability of the ionic liquid cation, such as the imidazolium cation, is a crucial factor, with studies indicating that it can remain structurally intact during the chlorination process. researchgate.net The diverse range of possible cation and anion combinations allows for the fine-tuning of the catalyst's properties to achieve optimal performance. nih.govnih.gov
The efficiency of the ionic liquid-catalyzed synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. google.com The reaction temperature is typically controlled between 0°C and 60°C. google.com The duration of the reaction generally spans from 4 to 8 hours, followed by a post-reaction holding period of 1 to 2 hours at the same temperature to ensure completion. google.com The molar ratio of the ionic liquid to acrylonitrile is a critical factor, with effective catalysis observed when the ionic liquid is present in amounts ranging from 1% to 30% molar relative to the acrylonitrile. google.com Furthermore, the molar ratio of chlorine to acrylonitrile is maintained between 0.9 and 1.2 to maximize the yield of this compound while minimizing the formation of by-products. google.com
| Parameter | Value Range | Source |
|---|---|---|
| Reaction Temperature | 0°C - 60°C | google.com |
| Reaction Time | 4 - 8 hours | google.com |
| Post-Reaction Hold Time | 1 - 2 hours | google.com |
| Ionic Liquid to Acrylonitrile Molar Ratio | 1% - 30% | google.com |
| Chlorine to Acrylonitrile Molar Ratio | 0.9 - 1.2 | google.com |
Controlling selectivity is paramount in the synthesis of this compound to maximize the desired product and simplify purification. In ionic liquid systems, the choice of the ionic liquid itself plays a crucial role. For instance, ionic liquids with Cl- and Br- anions have demonstrated good selectivity. researchgate.netresearchgate.net Precise control of reaction temperature is critical to prevent the formation of by-products such as 3-chloropropionitrile (B165592) and trichlorinated compounds. After the reaction, bubbling an inert gas like nitrogen through the mixture is an essential step to remove any unreacted chlorine, further ensuring the purity of the final product.
Pyridine/Calcium Carbonate Catalyzed Chlorination Methods
An established industrial method for the synthesis of this compound involves the chlorination of acrylonitrile in the presence of pyridine as a catalyst and calcium carbonate as a base. This method is known for its high yield and the high purity of the resulting product. The process involves charging a reaction vessel with acrylonitrile, a small amount of pyridine (approximately 1.9% by weight relative to acrylonitrile), and calcium carbonate. Chlorine gas is then introduced slowly over a period of 6 to 10 hours while maintaining the reaction temperature around 30°C. Following the addition of chlorine, the mixture is stirred for an additional 1-2 hours to ensure the reaction goes to completion. The calcium carbonate is then removed by filtration, and the this compound is isolated by distillation under reduced pressure. This method has demonstrated yields as high as 91.2% with a purity exceeding 99%.
| Parameter | Value | Source |
|---|---|---|
| Acrylonitrile Amount | 159.3 g | |
| Pyridine Amount | 3.0 g | |
| Calcium Carbonate Amount | 5.0 g | |
| Chlorine Introduction Time | 10 hours | |
| Reaction Temperature | 30°C | |
| Post-Reaction Stirring | 2 hours | |
| Yield | 91.2% | |
| Purity | >99% |
Mechanistic Role of Catalysts and Reaction Condition Control
The chlorination of acrylonitrile to produce this compound is often facilitated by catalysts. Various catalysts have been explored to improve reaction efficiency and selectivity.
Ionic Liquids: Ionic liquids, particularly those with imidazolium and pyridinium cations and Cl⁻ or Br⁻ anions, have shown to be effective catalysts. researchgate.netresearchgate.net The halide ions act as strong Lewis bases, activating molecular chlorine through an induction effect. researchgate.netresearchgate.net This catalytic system is environmentally friendly as the ionic liquid can be recycled. google.com
Organic Amines and Pyridine Derivatives: Catalysts such as dimethylformamide (DMF) and pyridine or its derivatives have also been utilized. google.comgoogle.com These catalysts, however, are often toxic and volatile, posing environmental and health concerns. google.com
Heterogeneous Catalysts: Solid catalysts like alkali metal carbonates, bicarbonates, and phosphates have been used, achieving high yields of over 95%. google.com A major drawback of these catalysts is the need for filtration to separate them from the reaction mixture, which generates significant solid waste. google.com
Reaction Condition Control:
Precise control of reaction conditions is crucial for maximizing the yield and purity of this compound.
Temperature: Temperature regulation is a critical factor to prevent side reactions like polymerization. For instance, when using ionic liquid catalysts, the reaction temperature is typically controlled between 0°C and 60°C. google.com In phosphate-catalyzed reactions, a temperature below 0°C is maintained to achieve a yield of up to 90%. google.com
Reactant Molar Ratio: The molar ratio of reactants, such as chlorine to acrylonitrile, is carefully controlled. In ionic liquid-catalyzed synthesis, the total moles of chlorine fed are typically 0.9 to 1.2 times the moles of acrylonitrile. google.com
Industrial-Scale Production Feasibility and Purity Attainment
The industrial-scale production of this compound faces several challenges. While methods like phosphate-catalyzed chlorination show high yields, the need to remove the solid catalyst by filtration makes it difficult to implement on an industrial scale. google.com The use of toxic and volatile catalysts like organic amines also presents challenges for industrial application due to environmental and safety regulations. google.com
Ionic liquid-catalyzed synthesis offers a more feasible industrial pathway due to the ease of separation and recyclability of the catalyst, leading to high acrylonitrile conversion and good selectivity for this compound. google.com
Purity attainment is influenced by the chosen synthetic route and reaction conditions. High purity of starting materials and the use of an inert atmosphere can help prevent undesirable side reactions such as hydrolysis. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess the purity of the final product.
Alternative Catalytic and Non-Catalytic Chlorination Approaches
Besides the conventional catalytic methods, alternative approaches for the synthesis of this compound have been investigated.
Phosphate-Catalyzed Chlorination: As mentioned, phosphates can be used as catalysts for the direct reaction of acrylonitrile with chlorine, yielding up to 90% of this compound at temperatures below 0°C. google.com However, the process generates a significant amount of solid waste due to the need for catalyst filtration. google.com
Photochemical Chlorination: The reaction of chlorine with acrylonitrile under illumination has been reported to produce this compound with a maximum yield of 80%. google.com This method offers a non-catalytic route but may result in lower yields compared to some catalytic processes.
Substitution Reactions Leveraging Dichlorinated Precursors
This compound can also be synthesized through substitution reactions involving dichlorinated precursors.
Utilization of Cyanide Sources in Nucleophilic Substitution Reactions
This synthetic route involves the reaction of a dichlorinated precursor with a cyanide source. The cyanide ion (CN⁻) acts as a nucleophile, displacing a leaving group on the precursor to form the nitrile group. youtube.comchemguide.co.uk Common sources of cyanide ions include sodium cyanide or potassium cyanide. youtube.comchemguide.co.uk The reaction is typically carried out in an ethanolic solvent under reflux conditions. chemguide.co.ukdocbrown.info
Critical Optimization Factors: Temperature Regulation, Catalyst Selection, and Reactant Purity
The success of these substitution reactions hinges on several optimization factors:
Temperature Regulation: Controlling the temperature is essential to avoid unwanted side reactions.
Catalyst Selection: In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction between the reactants in different phases.
Reactant Purity: The purity of the starting materials is crucial to prevent the formation of byproducts. The presence of water, for example, can lead to the hydrolysis of the halogenoalkane precursor to an alcohol. chemguide.co.uk
Fundamental Mechanistic Investigations of this compound Formation
The formation of this compound from the chlorination of acrylonitrile is an addition reaction where a chlorine molecule adds across the double bond of acrylonitrile. google.com The nitrile group (-C≡N) in acrylonitrile is an electron-withdrawing group, which influences the reactivity of the double bond.
The mechanism of nucleophilic substitution reactions to form nitriles from halogenoalkanes can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the halogenoalkane. chemguide.co.ukdocbrown.info
Sₙ2 Mechanism: Primary halogenoalkanes typically react via a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemguide.co.ukdocbrown.info In this single-step process, the cyanide nucleophile attacks the carbon atom bonded to the halogen, leading to the simultaneous breaking of the carbon-halogen bond and the formation of the carbon-cyanide bond. chemguide.co.uk
Sₙ1 Mechanism: Tertiary halogenoalkanes favor a unimolecular nucleophilic substitution (Sₙ1) mechanism. chemguide.co.ukdocbrown.info This is a two-step process that begins with the slow ionization of the halogenoalkane to form a carbocation intermediate. chemguide.co.uk The carbocation is then rapidly attacked by the cyanide nucleophile. chemguide.co.uk
Mixed Mechanism: Secondary halogenoalkanes can react through a combination of both Sₙ1 and Sₙ2 mechanisms. chemguide.co.ukdocbrown.info
The nitrile group in this compound enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.
Data Tables
Table 1: Catalytic Systems for this compound Synthesis
| Catalyst Type | Examples | Reported Yield/Selectivity | Advantages | Disadvantages |
| Ionic Liquids | Imidazolium/Pyridinium with Cl⁻/Br⁻ | Acrylonitrile conversion: 96.5-100%, this compound selectivity: 94.3-96.2% google.com | Environmentally friendly, recyclable catalyst, high conversion and selectivity google.com | |
| Organic Amines/Pyridine Derivatives | Dimethylformamide (DMF), Pyridine | Not specified in provided context | Toxic, volatile, harmful, foul smell, difficult to recycle google.comgoogle.com | |
| Heterogeneous Catalysts | Alkali metal carbonates, bicarbonates, phosphates | >95% google.com | High yield google.com | Generates solid waste from filtration google.com |
| Phosphate Catalysts | Phosphates | Up to 90% google.com | High yield google.com | Requires filtration, generates solid waste google.com |
| Photochemical | Light | Up to 80% google.com | Non-catalytic google.com | Lower yield compared to some catalytic methods google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDLPQZNANQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031015 | |
| Record name | 2,3-Dichloropropionitrile | |
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Molecular Weight |
123.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-89-0 | |
| Record name | 2,3-Dichloropropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-89-0 | |
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| Record name | Propanenitrile, 2,3-dichloro- | |
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| Record name | 2,3-Dichloropropionitrile | |
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| Record name | 2,3-dichloropropiononitrile | |
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Advanced Synthetic Methodologies and Reaction Pathway Elucida
Chemical Reactivity Profiles and Strategic Organic Transformations
Nucleophilic Substitution Reactions of 2,3-Dichloropropionitrile
The two chlorine atoms in this compound serve as leaving groups, making the molecule an excellent substrate for nucleophilic substitution reactions. The vicinal positioning of these chlorine atoms, combined with the electron-withdrawing effect of the nitrile group, enhances the electrophilicity of the carbon backbone, facilitating nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse chemical structures.
The chlorine atoms on this compound can be systematically replaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the chloride ion. The choice of nucleophile dictates the functional group that is introduced into the molecule. For instance, reactions with amines, thiols, or phosphites lead to the formation of nitrogen, sulfur, or phosphorus-containing compounds, respectively. One notable example is the reaction with triethyl phosphite (B83602), which proceeds via an Arbuzov mechanism to form phosphonate (B1237965) esters. This compound is also utilized as a key reagent in the synthesis of functionalized 3-aminothiophenes, which are important heterocyclic compounds. lookchem.com
Through nucleophilic substitution, this compound serves as a versatile building block for creating a library of structurally diverse substituted nitriles. The ability to introduce different nucleophilic functional groups allows for the tailored synthesis of molecules with specific chemical properties for applications in pharmaceuticals and agrochemicals. lookchem.com While many nitriles can be converted to imidates through base-catalyzed reactions with alcohols, this compound has been observed to not form an imidate under standard conditions, highlighting its unique reactivity profile. lookchem.com
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reaction Conditions | Product Type | Reference |
| Triethyl phosphite | Not specified | Phosphonate esters | |
| Hydroxyurea | N,N-dimethylformamide (catalyst), alkaline conditions | 3-Aminoisoxazole precursor | lookchem.com |
| Potassium acetate (B1210297) | Not specified | Acetamide-substituted intermediate | aalto.fi |
| Various N- or S-nucleophiles | Not specified | Derivatives of 1,2-dihydro-2λ⁵- Current time information in Bangalore, IN.prepchem.comoxazolo[5,4-d] Current time information in Bangalore, IN.prepchem.comdiazaphosphinine |
Elimination Reactions to Form Unsaturated Species
Elimination of hydrogen chloride (HCl) from this compound is a primary reaction pathway that leads to the formation of unsaturated compounds. This dehydrochlorination is a key strategic transformation for producing valuable chemical intermediates. google.com
The most significant elimination product of this compound is 2-chloroacrylonitrile (B132963). google.comechemi.com This reaction involves the removal of a proton from the α-carbon and a chloride ion from the β-carbon, forming a carbon-carbon double bond. The synthesis of 2-chloroacrylonitrile from this compound is a well-established and industrially relevant process. google.comgoogle.com In some cases, further reactions can occur; for example, reaction with phosgene (B1210022) and hydrogen chloride can yield 1,3-dichloropropenyl isocyanate. oup.com
The elimination of HCl from this compound can be achieved under both non-catalytic and catalytic conditions, allowing for controlled synthesis of the desired unsaturated product.
Non-Catalytic and Base-Induced Conditions: Thermal cleavage, where the molecule is heated to a high temperature, can induce the elimination of HCl without the need for a catalyst. google.comgoogle.com The reaction can be performed between 80°C and 160°C. google.com Alternatively, a base can be used to facilitate the reaction. For example, using sodium acetate in methanol (B129727) is an effective method for producing 2-chloroacrylonitrile. prepchem.com
Catalytic Conditions: Various catalysts can be employed to promote the elimination reaction under milder conditions and with greater efficiency. A notable catalyst system involves a combination of dimethylformamide (DMF) and pyridine (B92270) or its derivatives. google.comgoogle.com This system is effective for both the initial chlorination of acrylonitrile (B1666552) to produce this compound and the subsequent thermal cleavage to 2-chloroacrylonitrile. google.comgoogle.com
Table 2: Selected Conditions for the Synthesis of 2-Chloroacrylonitrile via Elimination
| Conditions (Catalyst/Base/Solvent) | Temperature | Yield | Reference |
| Thermal cleavage in the presence of DMF and pyridine catalyst system | 90°C to 110°C | Not Specified | google.comgoogle.com |
| Sodium acetate in methanol | Not specified (distilled at 87-89°C) | Not Specified | prepchem.com |
| Heat or base | Not specified | 60-80% |
Specialized Reaction Pathways and Mechanistic Insights
Beyond standard substitution and elimination, this compound is involved in more specialized reaction pathways. Mechanistic studies reveal that the electronic properties of the molecule are key to its reactivity.
The strong electron-withdrawing effect of the nitrile group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to analogous ester compounds. This electronic feature is central to its utility in various synthetic transformations.
Specialized pathways include:
Arbuzov Reaction: As mentioned, the reaction with triethyl phosphite to form phosphonate esters is a classic example of the Arbuzov reaction, demonstrating the utility of this compound in organophosphorus chemistry.
Isocyanate Formation: A reaction with phosgene in the presence of hydrogen chloride at 100°C results in the formation of 1,3-dichloropropenyl isocyanate in moderate yields (around 40% after 5 days), showcasing a transformation of the nitrile group itself in conjunction with elimination. oup.com
Heterocycle Synthesis: It serves as a precursor for various heterocyclic compounds, such as 3-aminothiophenes, which are synthesized through multi-step reactions initiated by the reactivity of the dichlorinated alkane structure. lookchem.com
These specialized pathways, governed by the unique electronic and structural features of this compound, underscore its role as a versatile intermediate in strategic organic synthesis.
Arbuzov-Type Reactions with Organophosphorus Compounds for Phosphonate Ester Synthesis
The reaction of this compound with trivalent organophosphorus compounds, such as trialkyl phosphites, represents a key transformation for the synthesis of functionalized phosphonate esters. This reaction typically proceeds via the classical Michaelis-Arbuzov rearrangement, a widely utilized method for forming a phosphorus-carbon bond. researchgate.netmdpi.comwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of this compound.
In a characteristic example, this compound reacts with triethyl phosphite. The reaction mechanism involves the SN2 attack by the nucleophilic phosphorus atom on one of the chlorinated carbons of the nitrile. wikipedia.org This leads to the formation of a phosphonium (B103445) salt intermediate. Subsequently, the displaced chloride anion attacks one of the ethyl groups of the phosphonium salt, resulting in the formation of the final phosphonate ester and ethyl chloride as a byproduct. The nitrile group's strong electron-withdrawing effect enhances the electrophilicity of the adjacent α-carbon, making it susceptible to such nucleophilic attacks.
This transformation is significant as it provides a direct route to cyanophosphonates, which are valuable precursors in various fields of synthetic chemistry. The general scheme for this Arbuzov-type reaction is presented below.
Table 1: Arbuzov-Type Reaction of this compound
| Reactant 1 | Reactant 2 | Product Type | Key Mechanism | Ref. |
| This compound | Triethyl phosphite | Phosphonate Ester | Michaelis-Arbuzov Reaction |
Comparative Analysis of Conjugate Addition Reactions with Analogues (e.g., α-Chloroacrylonitrile)
A comparative analysis of the reactivity of this compound and its analogue, α-chloroacrylonitrile (also known as 2-chloroacrylonitrile), reveals significant differences in their behavior towards nucleophiles, particularly in the context of conjugate addition reactions.
This compound, being a saturated alkyl halide, primarily undergoes nucleophilic substitution reactions (as seen in the Arbuzov reaction) or elimination reactions. The elimination of a molecule of hydrogen chloride (HCl) from this compound is a key reaction that yields α-chloroacrylonitrile. google.com
In contrast, α-chloroacrylonitrile is an α,β-unsaturated nitrile, which makes it an excellent Michael acceptor. masterorganicchemistry.com In a Michael or conjugate addition reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group. wikipedia.org This type of reaction is fundamental for forming new carbon-carbon bonds in a 1,4-addition pattern. While nucleophiles like enolates, amines, and thiolates readily add to α-chloroacrylonitrile via a conjugate addition pathway, they would react with this compound through a substitution mechanism, displacing one of the chlorine atoms.
Therefore, the primary reactivity of this compound is characterized by substitution and elimination, whereas its dehydrochlorinated analogue, α-chloroacrylonitrile, is defined by its susceptibility to conjugate addition. This distinction is crucial for synthetic strategy, as this compound can serve as a precursor to α-chloroacrylonitrile, which then participates in Michael additions. google.com
Table 2: Comparative Reactivity Profile
| Compound | Structural Class | Primary Reaction Type with Nucleophiles | Role in Conjugate Addition | Ref. |
| This compound | Saturated Dihaloalkane | Nucleophilic Substitution, Elimination | Precursor to Michael Acceptor | google.com |
| α-Chloroacrylonitrile | α,β-Unsaturated Nitrile | Conjugate (Michael) Addition | Michael Acceptor | masterorganicchemistry.comwikipedia.org |
Advanced Applications in Synthetic Organic Chemistry
Reagent in the Preparation of Functionalized Chemical Entities
2,3-Dichloropropionitrile serves as a valuable reagent for creating functionalized compounds, particularly in the synthesis of various heterocyclic structures. lookchem.com
A significant application of this compound is its use as a key reagent in the preparation of functionalized 3-aminothiophenes. lookchem.com These sulfur-containing heterocyclic compounds are important structural motifs in pharmaceuticals and materials science. lookchem.com A specific synthetic route involves the condensation reaction between this compound and methyl mercaptoacetate. google.com This reaction, conducted under anhydrous conditions with a base such as sodium methylate, yields a 2-carboxymethyl-3-aminothiophene intermediate. google.com
Table 1: Synthesis of 2-Carboxymethyl-3-aminothiophene
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| This compound | Methyl mercaptoacetate | Anhydrous, Nitrogen atmosphere, Base (e.g., sodium methylate), 10-20°C | 2-Carboxymethyl-3-aminothiophene |
Beyond 3-aminothiophenes, this compound acts as a precursor for a variety of other heterocyclic compounds. Its unique structure and reactivity allow for the formation of diverse chemical entities with potential applications in fields like pharmaceuticals and agrochemicals. lookchem.com The presence of both displaceable chlorine atoms and a modifiable nitrile group makes it a versatile building block for constructing complex ring systems.
Essential Building Block for Complex Organic Transformations
The reactivity of this compound makes it an essential building block for several fundamental and complex organic transformations. It is particularly useful in reactions involving nucleophilic substitutions and eliminations.
The two chlorine atoms in the this compound molecule are susceptible to being attacked by nucleophiles. This reactivity facilitates nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. The specific pathway of these substitutions can be influenced by the nature of the attacking nucleophile and the stereochemical environment of the carbon atoms bearing the chlorine. This process is a key method for introducing new functionalities into the molecule's carbon skeleton. google.com
This compound readily undergoes elimination reactions, typically in the presence of a base or under thermal conditions. google.com The most prominent of these is a dehydrochlorination reaction, where a molecule of hydrogen chloride (HCl) is removed to form 2-chloroacrylonitrile (B132963). google.comgoogle.com This transformation is a critical step in various industrial syntheses, as 2-chloroacrylonitrile is itself a valuable multipurpose fine chemical. google.com The process can be carried out by heating the this compound, often in the presence of the same catalyst system used for its own synthesis. google.com
Table 2: Key Transformations of this compound
| Reaction Type | Reagents/Conditions | Product | Significance |
| Elimination (Dehydrochlorination) | Heat (80-160°C) or Base | 2-Chloroacrylonitrile | Synthesis of a key chemical intermediate. google.comgoogle.com |
| Nucleophilic Substitution | Various Nucleophiles | Substituted propionitriles | Introduction of diverse functional groups. |
| Condensation | Methyl mercaptoacetate, Base | 2-Carboxymethyl-3-aminothiophene | Synthesis of heterocyclic compounds. google.com |
Intermediate in Agrochemical Production
The compound is utilized as an intermediate in the chemical synthesis of agrochemicals, including pesticides and herbicides. lookchem.com Its reactivity makes it a suitable component for developing new and effective crop protection agents. lookchem.com Notably, this compound is listed as a key raw material in the production of the post-emergence herbicide Thifensulfuron-methyl, which is used to control broad-leaved weeds. lookchem.comchemicalbook.com
Strategic Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial and versatile intermediate in the synthesis of a variety of heterocyclic compounds that are of significant interest in the pharmaceutical industry. Its utility stems from the two reactive chlorine atoms and the nitrile group, which allow for a range of chemical transformations, including nucleophilic substitutions and cyclization reactions. This makes it a valuable building block for constructing complex molecular architectures found in many bioactive molecules. nih.govjst.go.jp
One of the most prominent applications of this compound in pharmaceutical-related synthesis is as a precursor for substituted thiophenes, particularly 3-aminothiophenes. nih.govjst.go.jpchemicalbook.com These thiophene (B33073) derivatives are themselves important scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The reaction of this compound with thioglycolic acid esters in the presence of a base, such as sodium methoxide, provides a direct route to 3-aminothiophene-2-carboxylate esters. nih.govnih.gov These esters can then be further modified or hydrolyzed to the corresponding carboxylic acids, which are key starting materials for more complex pharmaceutical agents. nih.govnih.gov
Precursor for the Development of Bioactive Compounds, Including Potential Anticancer Agents
The 3-aminothiophene derivatives synthesized from this compound are pivotal in the development of a class of compounds known as thieno[3,2-d]pyrimidines. These fused heterocyclic systems have garnered considerable attention in medicinal chemistry due to their potent and varied biological activities, most notably as anticancer agents. nih.govjst.go.jprsc.orgmdpi.com
The general synthetic strategy involves the initial formation of a 2-amino-3-cyanothiophene or a 3-aminothiophene-2-carboxylate ester from this compound. nih.govnih.gov These intermediates then undergo cyclization with various reagents to construct the pyrimidine (B1678525) ring, yielding the thieno[3,2-d]pyrimidine (B1254671) scaffold. Research has shown that derivatives of this scaffold can exhibit significant antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lymphoma (SU-DHL-6). nih.govjst.go.jprsc.org The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). nih.gov
For instance, a range of novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated, with some compounds displaying IC₅₀ values in the sub-micromolar range, indicating high potency. nih.govrsc.org These findings underscore the strategic importance of this compound as a foundational starting material for the synthesis of complex, biologically active molecules with therapeutic potential.
Beyond anticancer research, this compound is also a documented raw material in the production of the herbicide Thifensulfuron-methyl. chemicalbook.comnih.govchemicalbook.comchembk.com The synthesis of this agrochemical also proceeds through a substituted thiophene intermediate, highlighting the broad utility of this compound in constructing this important heterocyclic ring system. nih.govchemicalbook.com
Table of Synthesis of 3-Aminothiophene Derivatives from this compound and Related Precursors
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| α,β-Dichloropropionitrile | Methyl thioglycolate | Sodium methoxide | Methyl 3-aminothiophene-2-carboxylate | 72 | nih.gov |
| α,β-Dichloropropionitrile | Ethyl thioglycolate | Sodium ethoxide | Ethyl 3-aminothiophene-2-carboxylate | Data not specified | nih.gov |
| α,β-Dichlorobutyronitrile | Ethyl thioglycolate | Sodium ethoxide | Ethyl 5-methyl-3-aminothiophene-2-carboxylate | 85 | nih.gov |
Toxicological Evaluations and Biological Activity Profiling
In Vitro Cytotoxicity Assessments of 2,3-Dichloropropionitrile
In vitro cytotoxicity assays are fundamental in toxicology for assessing the potential of a chemical to cause cell damage or death in a controlled laboratory setting, often using cultured mammalian cell lines.
A thorough review of available scientific literature reveals a lack of specific studies investigating the cytotoxic effects of this compound on mammalian cell lines. Consequently, no data on its potency (e.g., IC50 values) or the specific cellular responses to exposure can be provided. General toxicological information from safety data sheets indicates that the compound is acutely toxic if swallowed and may be harmful in contact with skin, but detailed cell-based assay results are not available.
The generation of Reactive Oxygen Species (ROS) is a common mechanism of chemical-induced cytotoxicity, leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids. However, there are no specific studies available that have investigated whether this compound induces ROS generation or oxidative stress in mammalian cells. The molecular pathways and mechanisms related to its cytotoxicity, therefore, remain unelucidated.
Genotoxicity and Mutagenicity Studies
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents, which can lead to mutations and potentially cancer.
The Ames test is a widely used and standard bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Despite the importance of this test for initial genotoxicity screening, there are no published results of an Ames test for this compound found in the reviewed literature. Therefore, its potential to cause gene mutations in this system is unknown.
Without data from mutagenicity assays like the Ames test or other genotoxicity studies (e.g., chromosome aberration tests, micronucleus tests), it is not possible to establish a correlation between exposure to this compound and increased mutation rates. As a result, its potential carcinogenic risk remains unevaluated.
Characterization as a Disinfection By-Product (DBP) of Environmental and Health Concern
Disinfection by-products (DBPs) are chemical compounds formed during water disinfection processes when disinfectants like chlorine react with natural organic matter present in the water. health.state.mn.usepa.gov Haloacetonitriles, a class of nitrogenous DBPs, are known to be formed during chlorination and are of health concern. wikipedia.org While this compound is structurally a chlorinated nitrile, specific research identifying it as a DBP in drinking water, detailing its formation pathways, or assessing its associated health risks is not available in the current body of scientific literature. General studies on DBPs indicate that hundreds of such compounds can be formed, but the focus has often been on more commonly detected and regulated classes. health.state.mn.usepa.gov
Due to the absence of specific research data for this compound in the areas outlined, the following data tables could not be populated.
Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay Type | Endpoint (e.g., IC50) | Exposure Time | Findings |
|---|
Table 2: Ames Test Results for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
|---|
Detection and Quantification in Potable Water Supplies
The detection of haloacetonitriles such as this compound in potable water is critical for exposure assessment. Standardized analytical methods are employed for their quantification. A common approach is outlined in U.S. Environmental Protection Agency (EPA) Method 551.1, which involves a solvent extraction procedure. who.intnhmrc.gov.au In this method, a salting agent is added to the water sample to increase the extraction efficiency of the haloacetonitriles into a solvent like methyl tert-butyl ether or pentane. nhmrc.gov.au Following extraction, the sample is analyzed using gas chromatography with an electron capture detector (GC-ECD), a technique well-suited for detecting halogenated compounds. who.intnhmrc.gov.au
More advanced techniques such as purge and trap-gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) have also been developed for the simultaneous determination of multiple HANs. nih.gov This method offers high sensitivity and automation, with limits of detection (LODs) for some HANs reported in the nanogram per liter (ng/L) range. nih.gov Given the instability of HANs in water, rapid analysis after sampling and the use of a quenching agent like ascorbic acid are crucial for obtaining accurate concentration measurements. nih.gov Dichloroacetonitrile (B150184), a structurally related HAN, is one of the most predominantly detected species in drinking water. who.int
Epidemiological and Mechanistic Research on Potential Carcinogenic Properties of DBPs
The potential carcinogenicity of disinfection byproducts is a major public health concern. Epidemiological studies have investigated the association between long-term exposure to chlorinated drinking water and various cancers. epa.gov While a definitive causal link remains under debate, some studies suggest a small, increased risk for bladder and colorectal cancer. epa.govnih.gov
Research into specific DBPs has been conducted by bodies such as the International Agency for Research on Cancer (IARC). The IARC has classified several haloacetonitriles based on available evidence. For instance, dibromoacetonitrile (B109444) is classified as a Group 2B carcinogen ("possibly carcinogenic to humans"), while dichloroacetonitrile and bromochloroacetonitrile (B24974) are classified as Group 3 ("not classifiable as to its carcinogenicity to humans"). nih.gov Toxicological studies in laboratory animals have shown that some DBPs are carcinogenic, though there is uncertainty in extrapolating these high-dose animal studies to low-dose human exposure. epa.gov Mechanistic studies suggest that the genotoxicity of some HANs may be linked to their ability to induce DNA strand breaks and their reactivity as alkylating agents. who.int
Comparative Toxicological Potency with Other Haloacetonitriles in Drinking Water
Results consistently show that the type and number of halogen atoms on the acetonitrile (B52724) molecule significantly influence its toxicity. Brominated and iodinated HANs are generally found to be more cytotoxic and genotoxic than their chlorinated counterparts. nih.govsemanticscholar.org For example, comprehensive analyses have established clear rank orders for the toxicological potency of this chemical class. acs.orgnih.gov
Below are data tables summarizing the comparative toxicity of several haloacetonitriles from published research findings. nih.govacs.org
| Compound | Relative Cytotoxicity Ranking |
|---|---|
| Tribromoacetonitrile (TBAN) | 1 (Most Cytotoxic) |
| Dibromoacetonitrile (DBAN) | 1 (Most Cytotoxic) |
| Bromoacetonitrile (BAN) | 2 |
| Iodoacetonitrile (IAN) | 2 |
| Bromochloroacetonitrile (BCAN) | 3 |
| Chlorodibromoacetonitrile (CDBAN) | 3 |
| Bromodichloroacetonitrile (BDCAN) | 4 |
| Dichloroacetonitrile (DCAN) | 5 |
| Chloroacetonitrile (CAN) | 5 |
| Trichloroacetonitrile (TCAN) | 5 (Least Cytotoxic) |
| Compound | Relative Genotoxicity Ranking |
|---|---|
| Iodoacetonitrile (IAN) | 1 (Most Genotoxic) |
| Tribromoacetonitrile (TBAN) | 1 (Most Genotoxic) |
| Dibromoacetonitrile (DBAN) | 1 (Most Genotoxic) |
| Bromoacetonitrile (BAN) | 2 |
| Chlorodibromoacetonitrile (CDBAN) | 3 |
| Bromodichloroacetonitrile (BDCAN) | 3 |
| Bromochloroacetonitrile (BCAN) | 4 |
| Chloroacetonitrile (CAN) | 5 |
| Trichloroacetonitrile (TCAN) | 5 |
| Dichloroacetonitrile (DCAN) | 5 (Least Genotoxic) |
Structure-Activity Relationship (SAR) Studies in Predicting Toxicity
Structure-Activity Relationship (SAR) analysis is a scientific approach based on the principle that the molecular structure of a chemical is predictive of its behavior and biological activity, including toxicity. iloencyclopaedia.org This methodology is increasingly used to screen chemicals and prioritize them for further testing, which is particularly valuable given the vast number of DBPs identified in drinking water and the toxicological data gaps for many of them. iloencyclopaedia.orgnih.gov
Application of Computational Chemistry and Statistical Models for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models represent a computational and statistical application of SAR principles. nih.gov These models mathematically correlate the structural or physicochemical properties of chemicals (known as molecular descriptors) with their toxicological effects. For haloacetonitriles, researchers have successfully developed robust QSAR models to predict cytotoxicity and genotoxicity. acs.orgnsf.gov
These models are built using experimental toxicity data from a range of HANs and various calculated molecular descriptors. nih.govmdpi.com Once validated, these QSAR models can be used to predict the toxicity of other HANs that have not yet been tested experimentally, providing an efficient way to estimate potential hazards. acs.orgnih.gov The development of such predictive models is a key component of modern toxicology, allowing for more rapid risk assessment of emerging DBPs. nih.govmdpi.com
Proteomics-Based Investigations
Proteomics, the large-scale study of proteins, offers powerful tools to investigate the molecular mechanisms of toxicity. For compounds like this compound, proteomics can help identify protein targets and elucidate the cellular pathways that are disrupted upon exposure.
Exploration of Protein Interactions and Post-Translational Modifications Induced by this compound
The chemical reactivity of haloacetonitriles is a key driver of their biological activity. Studies have shown that the toxicity of DBPs, including HANs, is correlated with their ability to react with biological thiols, such as the cysteine residues in glutathione (B108866) and proteins. nih.govacs.org This reaction can lead to the depletion of cellular antioxidants and the modification of critical proteins, inducing oxidative stress and cellular damage. nih.gov
Shotgun proteomics has been used to identify specific protein adducts formed when cells are exposed to toxic HANs. nih.gov Research has revealed that certain HANs selectively attack sensitive cysteine residues on key antioxidant proteins like superoxide (B77818) dismutase 1 (SOD1) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). nih.gov Such covalent binding to amino acid residues is a form of post-translational modification (PTM) that can alter the protein's structure and function, potentially leading to misfolding and aggregation. nih.gov The inherent reactivity of this compound with nucleophiles makes it a subject of interest for such proteomic studies to probe protein structure, function, and toxicity pathways. acs.org
Environmental Distribution, Fate, and Degradation Pathways
Environmental Occurrence and Distribution
Specific monitoring data regarding the detection of 2,3-Dichloropropionitrile at hazardous waste sites or in other contaminated environmental media is not extensively documented in publicly available scientific literature. While various chlorinated compounds are identified at such sites, specific occurrence information for this compound remains limited.
Formation Mechanisms in Environmental Systems
This compound belongs to the chemical class of haloacetonitriles (HANs), which are recognized as nitrogenous disinfection by-products (N-DBPs). researchgate.net HANs are not typically present in raw water sources but can be formed unintentionally during water disinfection processes, particularly when chlorine-based disinfectants are used. nhmrc.gov.au Although research often focuses on more common HANs like Dichloroacetonitrile (B150184) (DCAN), the fundamental mechanisms of formation apply to the broader class of compounds, including this compound. researchgate.net
Haloacetonitriles are formed from the chemical reaction between disinfectants, such as chlorine or chloramines, and organic nitrogen precursors present in the water. researchgate.net The primary pathway involves the chlorination of naturally occurring organic matter (NOM). nih.gov Nitrogen-containing compounds within this organic matter, especially amino acids and the nitrogenous components of algae and humic substances, serve as the primary building blocks for HANs. researchgate.netnih.gov The reaction with chlorine leads to the formation of a chlorinated nitrile structure.
The formation and concentration of HANs are influenced by a combination of factors related to water quality and treatment process conditions.
Precursors: The key precursors for HAN formation are components of Natural Organic Matter (NOM) that contain nitrogen. waterrf.org Dissolved organic nitrogen (DON) is a significant contributor. researchgate.net Specific precursors that have been identified as leading to the formation of dihaloacetonitriles like DCAN include:
Amino Acids: Certain amino acids are potent precursors. Studies have shown that tyrosine and tryptophan produce the greatest amounts of DCAN during chlorination. nih.gov Aspartic acid has also been confirmed as a precursor. nih.govnih.govresearchgate.net
Algal and Plant Matter: Organic matter from algae and decaying terrestrial plants, such as leaves, can serve as a source of HAN precursors. nih.govnih.gov Algal organic matter, in particular, is a significant source for N-DBPs. nih.gov
Indole (B1671886) Moiety: Recent research has identified that the indole ring structure, found in the side chain of the amino acid tryptophan, is a potent precursor for common HANs, independent of the free amine group. researchgate.net
Impacting Factors: Several operational and chemical parameters significantly affect the yield of HANs during disinfection. The interplay of these factors determines the final concentration of these by-products in finished drinking water.
| Factor | Effect on Haloacetonitrile (HAN) Formation | Citation |
|---|---|---|
| pH | Formation is highly pH-dependent. For DCAN, yields increase from pH 5 to 6 and then decrease as pH increases to 9. The highest concentrations for many N-DBPs occur in the pH range of 5 to 6. | nih.govnih.gov |
| Chlorine Dose | Higher chlorine to organic nitrogen molar ratios generally lead to increased formation of N-DBPs within a certain range. | nih.govnih.gov |
| Temperature | The effect is variable. Higher temperatures have been shown to reduce the formation of DCAN. | nih.gov |
| Contact Time | HANs can form rapidly, often reaching maximum concentrations early in the chlorination process. Concentrations may then decrease over longer contact times due to degradation. | nih.govnih.gov |
| Precursor Type | The chemical structure of the organic nitrogen precursor significantly impacts HAN yields. Amino acids like tryptophan and tyrosine are particularly high-yield precursors. | nih.gov |
| Bromide Ions | The presence of bromide in source water can lead to the formation of more brominated HAN species, shifting the speciation of by-products. | nih.govnih.gov |
Disinfection By-product Formation During Water Treatment Processes
Degradation Pathways and Environmental Persistence
The environmental persistence of this compound, like other haloacetonitriles, is largely governed by its susceptibility to chemical degradation, primarily through hydrolysis. nih.gov HANs are reactive compounds that can transform on timescales relevant to water distribution systems, ranging from hours to a week or more. acs.org
The primary degradation pathway is a base-catalyzed hydrolysis reaction. rsc.org This process occurs in sequential steps, first transforming the haloacetonitrile into a corresponding haloacetamide, which then further hydrolyzes into a more stable haloacetic acid. nih.govacs.org
The rate of this hydrolysis is strongly dependent on pH. nih.gov HANs are relatively unstable at alkaline pH levels (e.g., pH 9), where they are rapidly destroyed. rsc.org Conversely, they are more stable and persistent under acidic to neutral pH conditions. rsc.org The presence of a disinfectant residual, such as free chlorine, can also influence the rate of degradation through nucleophilic attack. acs.org The stability of HANs generally decreases as the degree of halogenation increases, meaning more halogen atoms on the molecule can make it more reactive and less persistent. acs.org Due to these degradation pathways, the concentration of HANs can decrease significantly as treated water travels through a distribution system, particularly in systems with higher pH. who.int
Biological Degradation by Microorganisms (e.g., Bacterial Metabolism of Related Chlorinated Compounds)
The biodegradation of chlorinated aliphatic and aromatic compounds by microorganisms is a critical mechanism for their removal from the environment. While direct studies on the microbial metabolism of this compound are not extensively documented, the degradation pathways of related molecules, such as dichloropropanes, dichloropropenes, and dichloronitrobenzene, offer valuable models for its potential biotransformation.
Bacteria have evolved diverse enzymatic systems to break down halogenated hydrocarbons. The initial step often involves dehalogenation, where a chlorine atom is removed from the molecule. For instance, the degradation of 1,2,3-trichloropropane (B165214) (TCP), a highly recalcitrant compound, has been achieved in engineered bacteria. The haloalkane dehalogenase (DhaA) from Rhodococcus sp. can hydrolyze a carbon-halogen bond in TCP to produce 2,3-dichloro-1-propanol. nih.gov An evolved version of this enzyme, when expressed in Agrobacterium radiobacter AD1, enabled the bacterium to use TCP as its sole carbon and energy source. nih.gov This suggests that a similar hydrolytic dehalogenation could be a potential initial step for this compound degradation.
Another relevant pathway is seen in the degradation of 1,3-dichloropropene (B49464) by soil bacteria like Pseudomonas cichorii. rug.nl This process involves the hydrolysis of 1,3-dichloropropene to 3-chloroallyl alcohol, which is then oxidized to 3-chloroacrylic acid before further metabolism. rug.nl Furthermore, some anaerobic bacteria can dechlorinate 1,2-dichloropropane (B32752) in a stepwise manner to propene. epa.gov
For chlorinated aromatic compounds, such as 2,3-dichloronitrobenzene (B165493), bacteria like Diaphorobacter sp. strain JS3051 utilize a dioxygenase system to initiate degradation. nih.gov This enzyme, 2,3-dichloronitrobenzene dioxygenase, oxidizes the aromatic ring to produce 3,4-dichlorocatechol, which is then funneled into central metabolic pathways. nih.gov While this compound is aliphatic, these examples showcase the broad capabilities of microbial enzymes to attack chlorinated structures.
The table below summarizes microbial degradation pathways for compounds structurally related to this compound, illustrating potential enzymatic strategies for its breakdown.
| Related Compound | Microorganism | Key Enzyme/Pathway | Initial Product |
| 1,2,3-Trichloropropane (TCP) | Agrobacterium radiobacter AD1 (engineered) | Haloalkane dehalogenase | 2,3-dichloro-1-propanol |
| 1,3-Dichloropropene | Pseudomonas cichorii 170 | Haloalkane dehalogenase | 3-Chloroallyl alcohol |
| 1,2-Dichloropropane | Anaerobic consortia | Reductive dechlorination | Propene |
| 2,3-Dichloronitrobenzene | Diaphorobacter sp. JS3051 | Dioxygenase | 3,4-Dichlorocatechol |
Environmental Monitoring and Detection Strategies
Effective environmental monitoring is essential for understanding the distribution and concentration of contaminants like this compound. While specific, standardized analytical methods for this compound in environmental samples are not widely documented in the literature, established methods for similar volatile organic compounds (VOCs) are applicable. cdc.gov
The primary analytical strategy for detecting chlorinated hydrocarbons in environmental matrices such as water and soil involves gas chromatography (GC) coupled with a sensitive detector. cdc.govwho.int Due to their volatility, compounds like dichloropropanes and dichloropropenes are typically extracted from the sample matrix using a purge-and-trap system. In this technique, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into the GC system for separation and detection. cdc.govwho.int
Common detectors used for the analysis of chlorinated compounds include:
Mass Spectrometry (MS): Provides high selectivity and definitive identification of the compound based on its mass spectrum. GC-MS is a confirmatory method. cdc.govwho.int
Photoionization Detector (PID): A sensitive detector for many organic compounds.
Electrolytic Conductivity Detector (ELCD): Highly selective for halogenated compounds, making it well-suited for environmental analysis.
For example, EPA Method 524.2 uses purge and trap GC/MS to analyze for 1,2-dichloropropene (B1580525) in water, achieving a detection limit of 0.02 ppb. cdc.gov EPA Method 502.2 can be used for other chlorinated propenes, employing GC with either a PID or an ELCD. cdc.gov These established methods for structurally analogous compounds provide a robust framework for the development and validation of monitoring strategies for this compound.
The table below details established analytical methods for related chlorinated compounds, which serve as a model for detecting this compound.
| Method | Analyte(s) | Matrix | Technique | Detector | Detection Limit |
| EPA 524.2 | 1,2-Dichloropropene | Water | Purge and Trap / GC | Mass Spectrometry (MS) | 0.02 ppb |
| EPA 502.2 | 1,1-Dichloropropene | Water | Purge and Trap / GC | Photoionization (PID) or Electrolytic Conductivity (ELCD) | Not Specified |
| Purge-and-Trap GC | 1,3-Dichloropropane | Drinking Water | Purge and Trap / GC | Mass Spectrometry (MS) | 0.10 µg/L |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating 2,3-Dichloropropionitrile from complex matrices, such as reaction mixtures or environmental samples, allowing for its accurate quantification.
Gas Chromatography (GC) is a primary technique for determining the purity of this compound and calculating reaction yields. In a typical GC analysis, a sample is vaporized and injected into a capillary column. An inert carrier gas, such as nitrogen or helium, transports the sample through the column, where components are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification.
A standard GC method for a related compound involves a capillary column, a split/splitless injector, and an FID detector, with programmed temperature ramps to ensure optimal separation of all components. nist.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for analyzing this compound in complex mixtures. docbrown.info After components are separated by the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification. docbrown.info
This technique is employed to assess the purity of this compound, confirming the identity of the main peak and identifying any minor impurities. wisc.edu The NIST (National Institute of Standards and Technology) database includes mass spectral data for this compound, which can be used as a reference for identification. docbrown.info GC-MS is widely used for the analysis of various chlorinated compounds in diverse matrices, demonstrating its robustness for identifying substances in complex chemical environments. libretexts.orgdocbrown.infoubc.cadocbrown.info
For detecting trace amounts of this compound, particularly in environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is highly sensitive and selective, capable of achieving very low detection limits, often in the parts-per-billion (ppb) range.
In LC-MS/MS, the sample is first separated using high-performance liquid chromatography (HPLC). The separated components then enter a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the target analyte, which is then fragmented. A second mass spectrometer analyzes these specific fragment ions. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and enhances sensitivity.
While specific applications for this compound are not extensively documented, the methodology is well-established for other polar and halogenated organic compounds like pesticides, herbicides, and acrylamide. The high purity of solvents and reagents is critical in LC-MS to avoid the formation of adducts and signal suppression, ensuring accurate trace-level analysis.
Spectroscopic Characterization Techniques
Spectroscopic techniques are used to elucidate the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation. This provides confirmation of its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound. Proton (¹H) NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The structure of this compound (Cl-CH₂-CH(Cl)-C≡N) contains three non-equivalent protons.
The proton on the carbon adjacent to the nitrile and chlorine (Hᵃ) is expected to be the most deshielded, appearing furthest downfield. The two protons on the terminal carbon (Hᵇ and Hᶜ) are diastereotopic due to the adjacent chiral center and will have different chemical shifts. These three protons form a complex ABX spin system, resulting in intricate splitting patterns that can confirm the connectivity of the atoms. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is independent of the spectrometer's magnetic field strength. Experimental ¹H NMR spectra for this compound are available from sources such as the NIST database. wisc.edu
Table 1: Predicted ¹H NMR Signals for this compound
| Proton | Position | Approximate Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| Hᵃ | -CH(Cl)CN | Downfield | Doublet of doublets (dd) |
Note: The actual spectrum will be more complex due to second-order effects in the ABX system.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum reveals the types of bonds present. IR spectra are available for this compound from the NIST Chemistry WebBook. docbrown.info
The key functional groups in this compound are the nitrile group (C≡N), the carbon-chlorine bonds (C-Cl), and the carbon-hydrogen bonds (C-H). Each of these groups has a characteristic absorption range in the IR spectrum, allowing for straightforward functional group identification. The region below ~1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2210 |
| Chloroalkane | C-Cl stretch | 800 - 580 |
| Alkane | C-H stretch | 2960 - 2850 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a unique "fingerprint" for chemical compounds. This method relies on the inelastic scattering of monochromatic light, known as Raman scattering, which reveals the vibrational, rotational, and other low-frequency modes in a molecule. morressier.com The resulting Raman spectrum consists of a series of peaks, where the frequency shift and intensity of each peak correspond to a specific molecular bond vibration.
For this compound, a complete Raman spectrum analysis provides a definitive structural fingerprint. The nitrile functional group (C≡N) is a particularly strong Raman scatterer and exhibits a distinct, sharp vibrational band in the 2100-2300 cm⁻¹ region of the spectrum. morressier.com The precise frequency of this C≡N stretching mode is sensitive to the electronic environment, including the presence of adjacent electronegative chlorine atoms.
Other characteristic vibrations for this compound can be assigned based on established frequency ranges for similar halogenated organic molecules. acs.orgias.ac.in The carbon-chlorine (C-Cl) bonds typically produce strong to medium intensity bands in the 600-800 cm⁻¹ range. The carbon-carbon (C-C) stretching vibrations are expected in the 800-1200 cm⁻¹ region, while C-H stretching and bending modes from the propylene (B89431) backbone appear at higher wavenumbers, typically around 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. The collective pattern of these vibrational modes provides a unique spectral signature for the unambiguous identification of this compound.
Table 1: Predicted Vibrational Assignments for this compound in Raman Spectroscopy
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH, -CH₂ | 2800 - 3000 |
| C≡N Stretch | Nitrile | 2100 - 2300 |
| C-H Bend | -CH, -CH₂ | 1300 - 1500 |
| C-C Stretch | Alkane Backbone | 800 - 1200 |
Electrochemical and Spectrophotometric Investigation (for related compounds)
Electrochemical methods offer a sensitive approach for the detection of various organic compounds. These techniques measure the electrical current generated during a redox reaction that occurs at the surface of a chemically modified electrode. mdpi.com While specific literature detailing the electrochemical investigation of this compound is limited, the principles are applicable. For related halogenated organic compounds, sensors have been developed using materials like molecularly imprinted polymers on glassy carbon electrodes. dntb.gov.ua Such a sensor would theoretically operate by facilitating the electrochemical reduction of the carbon-chlorine bonds or oxidation of other moieties within the this compound molecule, producing a current signal proportional to its concentration.
Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of compounds in solution. The method is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of the analyte. youtube.com For classes of disinfection byproducts (DBPs) such as haloacetic acids (HAAs), which are structurally related to haloacetonitriles, spectrophotometric methods are employed. como.gov Analysis can involve direct measurement of UV absorbance at a specific wavelength (e.g., 254 nm) as a general indicator of organic pollutants or a more targeted approach. como.gov A quantitative analysis would involve preparing a series of standard solutions of the compound, measuring their absorbance to create a standard curve, and then using this curve to determine the concentration of the compound in an unknown sample. youtube.com
Sample Preparation and Quenching Methodologies for Environmental Water Analysis
The accurate analysis of this compound, a member of the haloacetonitrile (HAN) class of disinfection byproducts (DBPs), in environmental water samples requires meticulous sample preparation and quenching. researchgate.net These steps are critical to prevent the continued formation or degradation of the analyte between sample collection and analysis, ensuring the reported concentration reflects the actual level at the time of sampling. yuntsg.commdpi.com
Sample Preparation: Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating HANs and other DBPs from water matrices. researchgate.netcsbsju.edu Polymeric sorbents are often preferred over traditional silica-based materials for extracting more polar analytes. csbsju.edu The general SPE procedure involves conditioning the sorbent cartridge, passing a known volume of the water sample through it, washing away interferences, and finally eluting the concentrated analytes with a small volume of an appropriate organic solvent for subsequent analysis, typically by gas chromatography (GC). csbsju.edu
Quenching Methodologies: Water samples collected from disinfected systems often contain a residual disinfectant like chlorine, which can continue to react with organic matter to form DBPs. mdpi.comresearchgate.net Therefore, a quenching agent must be added to the sample immediately upon collection to neutralize the residual disinfectant. The choice of quenching agent is critical, as an inappropriate agent can degrade the target analytes. nih.gov
Extensive studies have been conducted to determine the most suitable quenching agents for various classes of DBPs. While sodium thiosulfate (B1220275) and sodium sulfite (B76179) are commonly used, they have been shown to promote the decomposition of HANs. yuntsg.com Research consistently demonstrates that ascorbic acid is the most appropriate quenching agent for the analysis of haloacetonitriles (HANs) and haloketones (HKs), as it effectively neutralizes chlorine without adversely affecting the stability of these compounds. yuntsg.comresearchgate.netnih.gov
Table 2: Comparison of Quenching Agent Suitability for Haloacetonitriles (HANs) and Other DBPs
| Quenching Agent | Suitable for Trihalomethanes (THMs) | Suitable for Haloacetic Acids (HAAs) | Suitable for Haloacetonitriles (HANs) | Comments |
|---|---|---|---|---|
| Ascorbic Acid | Yes yuntsg.comnih.gov | Yes yuntsg.comnih.gov | Yes yuntsg.comresearchgate.netnih.gov | Recommended for organic DBPs including THMs, HAAs, HANs, and HKs. nih.gov |
| Sodium Sulfite | Yes mdpi.com | Yes mdpi.com | No | Known to promote the decomposition of HANs. yuntsg.com |
| Sodium Thiosulfate | Yes | Yes | No | Commonly used but reported to cause decomposition of some DBPs. nih.gov |
| Ammonium Chloride | Yes | Yes | Yes | May cause degradation of other organic DBPs over time. yuntsg.comresearchgate.net |
Metabolic Fate and Biotransformation Research
In Vitro Metabolic Studies Using Cellular Fractions (e.g., S9 Fraction)
In vitro metabolic studies are essential for predicting the in vivo fate of a chemical compound. One of the most common tools for these studies is the S9 fraction, a supernatant from tissue homogenate that contains both microsomal and cytosolic enzymes. This composition allows for the simultaneous investigation of Phase I and Phase II metabolic reactions.
While the S9 fraction is a well-established model for metabolic screening, a review of available scientific literature indicates a lack of specific studies investigating the metabolism of 2,3-Dichloropropionitrile using this system. Research on analogous compounds, such as other halogenated hydrocarbons and nitriles, provides a basis for predicting its metabolic pathways nih.govnih.gov. Future in vitro studies utilizing rat or human liver S9 fractions would be invaluable for confirming the predicted biotransformation patterns of this compound and identifying its metabolites.
Predicted Biotransformation Patterns and Metabolite Identification
In the absence of direct experimental data, the biotransformation of this compound can be predicted based on its chemical structure and the known metabolic pathways of similar compounds.
Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For this compound, two primary Phase I pathways are predicted: hydrolysis of the nitrile group and oxidative transformations.
Hydrolysis: The nitrile group (-C≡N) can be enzymatically hydrolyzed. Nitrilase enzymes could convert it directly to a carboxylic acid (2,3-dichloropropanoic acid) and ammonia. Alternatively, a two-step process involving nitrile hydratase could first yield an amide intermediate (2,3-dichloropropionamide), which is then hydrolyzed by an amidase to the carboxylic acid nih.govcas.cz.
Oxidative Dehalogenation: Cytochrome P450 (CYP) enzymes, primarily located in microsomes, could catalyze the oxidation of the carbon-chlorine bonds. This process can lead to the removal of a chlorine atom and the introduction of a hydroxyl group, forming unstable intermediates that may subsequently be converted to aldehydes or ketones. Studies on other halogenated compounds like 1,2,3-trichloropropane (B165214) have shown that CYP-mediated oxidation is a key bioactivation step nih.gov.
Table 1: Predicted Phase I Metabolic Reactions of this compound
| Reaction Type | Potential Enzymes Involved | Predicted Metabolite(s) |
| Nitrile Hydrolysis | Nitrilase, Nitrile Hydratase, Amidase | 2,3-Dichloropropanoic acid, 2,3-Dichloropropionamide |
| Oxidative Dehalogenation | Cytochrome P450 (CYP) enzymes | Halogenated aldehydes/ketones, Hydroxylated intermediates |
Phase II reactions involve the conjugation of a compound or its Phase I metabolite with an endogenous molecule to facilitate excretion.
Glutathione (B108866) Conjugation: This is predicted to be the most significant biotransformation pathway for this compound. The compound's structure, featuring two chlorine atoms (leaving groups) and an electron-withdrawing nitrile group, makes it a strong electrophile . This high electrophilicity renders it an excellent substrate for nucleophilic attack by the thiol group of glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs) nih.gov. This reaction can proceed via an SN2 mechanism, displacing one or both chlorine atoms to form mono- and di-glutathione conjugates encyclopedia.pubmdpi.com. This pathway is a primary detoxification route for many halogenated compounds nih.gov.
Other Conjugations: Should Phase I metabolism generate metabolites with hydroxyl groups, these could subsequently undergo glucuronidation or sulfation. Carboxylic acid metabolites formed via nitrile hydrolysis could potentially be conjugated with amino acids. However, given the high reactivity of the parent compound, direct conjugation with glutathione is likely the predominant pathway.
Table 2: Predicted Phase II Conjugation Reactions of this compound
| Reaction Type | Key Enzyme Family | Substrate | Predicted Conjugate(s) |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | This compound (parent compound) | S-(chlorocyanopropyl)glutathione, S,S'-(cyanopropane-diyl)diglutathione |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated Phase I metabolites | O-glucuronides |
| Sulfation | Sulfotransferases (SULTs) | Hydroxylated Phase I metabolites | O-sulfates |
| Amino Acid Conjugation | Acyl-CoA synthetases, Acyl-CoA amino acid N-acyltransferases | Carboxylic acid Phase I metabolites | Glycine or taurine (B1682933) conjugates |
Molecular Targets and Pathways of Action in Biological Systems
The chemical reactivity of this compound informs its potential interactions with biological molecules and the mechanisms underlying its biological effects.
The electrophilic nature of the carbon backbone in this compound makes it highly reactive toward endogenous nucleophiles . The primary targets are molecules with available lone-pair electrons, most notably sulfhydryl (thiol) groups.
Key Nucleophiles: The most significant endogenous nucleophile is glutathione (GSH), as discussed in the context of Phase II metabolism. Additionally, the thiol groups of cysteine residues within proteins are prime targets. This reactivity allows the compound to be used as a tool for studying protein interactions and modifications . Other potential targets include the amino groups of lysine (B10760008) residues and the imidazole (B134444) ring of histidine residues in proteins.
Reactivity with Bases: Under basic conditions, this compound can undergo elimination reactions to form unsaturated compounds like 2-chloroacrylonitrile (B132963) . In a biological system, basic microenvironments within proteins could facilitate similar reactions, potentially leading to the formation of different reactive intermediates.
The primary mechanism for the reaction of this compound with biological macromolecules is nucleophilic substitution.
SN2 Mechanism: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A nucleophilic group on a macromolecule, such as a cysteine thiolate (-S⁻), attacks one of the carbon atoms bearing a chlorine atom. This attack occurs from the side opposite the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of a stable, covalent bond between the macromolecule and the chemical .
Influence of the Nitrile Group: The potent electron-withdrawing effect of the adjacent nitrile group enhances the electrophilicity (positive character) of the chlorinated carbons. This effect makes the carbons more susceptible to nucleophilic attack, thus increasing the rate and likelihood of these covalent modification reactions . This reactivity is the basis for both its utility in chemical synthesis and its potential to covalently modify and alter the function of critical biological macromolecules.
Table 3: Predicted Molecular Targets and Mechanisms of Action
| Mechanism | Molecular Target | Description of Interaction |
| Nucleophilic Substitution (SN2) | Cysteine residues in proteins; Glutathione (GSH) | The nucleophilic thiol group attacks an electrophilic carbon, displacing a chloride ion and forming a covalent adduct. |
| Nucleophilic Substitution (SN2) | Lysine, Histidine residues in proteins; DNA bases | Amino and imidazole groups act as nucleophiles, leading to covalent modification of proteins and potentially DNA. |
| Elimination | Basic sites on macromolecules | Interaction with a biological base could facilitate the elimination of HCl, forming a reactive unsaturated intermediate. |
Predictive Models for Metabolic Pathway Involvement of Xenobiotics
In the absence of direct experimental data for the metabolism of a specific xenobiotic like this compound, computational, or in silico, models are invaluable tools for predicting its metabolic fate. nih.govnih.gov These predictive models utilize algorithms and knowledge bases derived from vast datasets of known metabolic transformations to forecast the likely metabolites of a novel compound. nih.gov
Several types of predictive models are employed in toxicology and drug development:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its biological activity, including its metabolic fate. mdpi.comnih.gov By analyzing molecular descriptors such as lipophilicity, molecular weight, and electronic properties, QSAR models can predict the likelihood of a compound being a substrate for specific metabolic enzymes. mdpi.com
Expert Systems: These are knowledge-based systems that contain a set of rules derived from known metabolic pathways. When a new chemical structure is input, the system applies these rules to predict potential metabolites.
Machine Learning and Deep Learning Models: More recently, machine learning and deep learning approaches have been applied to metabolism prediction. oup.com These models are trained on large datasets of chemical structures and their known metabolites to learn the complex patterns that govern metabolic transformations.
Several software tools incorporate these modeling approaches to predict xenobiotic metabolism. These tools can simulate Phase I and Phase II reactions and provide a list of potential metabolites.
| Predictive Model/Tool | Type of Model | Primary Function |
| BioTransformer | Machine Learning and Knowledge-Based | Predicts small-molecule metabolism in various biological systems, including human tissues and gut microbiota. oup.combiorxiv.orgnih.govbiorxiv.orgmacinchem.org |
| QSAR Toolbox | QSAR and Expert System | Aims to fill data gaps for chemical risk assessment by predicting toxicity and metabolism through read-across and QSAR models. nih.govyoutube.comqsartoolbox.orgqsartoolbox.org |
| TIMES (Tissue Metabolism Simulator) | Expert System | Predicts the toxicity of parent compounds and their metabolites by simulating metabolic pathways in specific tissues. nih.govoasis-lmc.org |
| MetaSite | Molecular Docking and Reactivity Prediction | Predicts sites of metabolism by simulating the interaction of the xenobiotic with metabolic enzymes, particularly cytochromes P450. moldiscovery.commoldiscovery.com |
| GLORYx | Machine Learning and Rule-Based | Predicts and ranks potential metabolites from Phase I and Phase II metabolism by integrating site of metabolism prediction with reaction rules. nih.gov |
These in silico tools are instrumental in the early stages of chemical safety assessment, allowing for the screening of large numbers of compounds and the identification of potential metabolic liabilities before extensive laboratory testing is undertaken. nih.govnih.gov For a compound like this compound, these models could generate a map of potential metabolites, guiding further analytical studies to confirm their presence in biological systems.
Research on Structural Derivatives and Analogues
Comparative Studies with Isomeric and Functional Analogues
The reactivity and properties of 2,3-dichloropropionitrile are often elucidated through comparative studies with its isomers and functional analogues, such as 1,2-dichloropropionitrile and α-chloroacrylonitrile. These comparisons highlight the influence of atom positioning and functional groups on the molecule's chemical behavior.
1,2-Dichloropropionitrile is a structural isomer of this compound, with the chlorine atoms located on the first and second carbon atoms of the propane (B168953) chain. This difference in substituent placement significantly alters the electronic environment and steric hindrance around the nitrile group, leading to different reactivity profiles in nucleophilic substitution and elimination reactions.
| Compound | Structure | Key Features | Primary Reactive Sites |
| This compound | Saturated carbon chain, two chlorine substituents | α-carbon (electrophilic), C-Cl bonds (susceptible to substitution/elimination) | |
| 1,2-Dichloropropionitrile | Isomeric to this compound | Different chlorine substitution pattern affecting reactivity | C-Cl bonds |
| α-Chloroacrylonitrile | Unsaturated (C=C double bond), vinyl halide | Carbon-carbon double bond (addition reactions) |
Directed Synthesis of Key Derivatives
A significant application of this compound is its use as a precursor in the directed synthesis of other valuable chemical intermediates. A key example is the production of 2-chloroacrylonitrile (B132963).
The synthesis of 2-chloroacrylonitrile from this compound is typically achieved through a dehydrochlorination reaction. This process involves the thermal cleavage of a hydrogen chloride (HCl) molecule from the this compound backbone. nsf.govgoogle.com The reaction is often facilitated by a catalyst system. nsf.govgoogle.com
One established method involves the chlorination of acrylonitrile (B1666552) to produce crude this compound. nsf.govgoogle.com This intermediate is then subjected to thermal cleavage, often in the presence of the same catalyst system used in the initial chlorination step, to yield 2-chloroacrylonitrile. nsf.govgoogle.com This process provides an efficient route to a versatile monomer used in the synthesis of various polymers and other organic compounds. For example, acrylonitrile can be chlorinated in the presence of a catalyst system containing dimethylformamide and pyridine (B92270) or its derivatives. The resulting crude this compound undergoes thermal cleavage without the need for additional catalysts to produce 2-chloroacrylonitrile. nsf.govgoogle.com
Cyclization Reactions of this compound Adducts with Acrylic Derivatives to Form Chloropyridines
Q & A
Basic Questions
Q. What are the critical physicochemical properties and safety protocols for handling 2,3-Dichloropropionitrile in laboratory settings?
- Key Properties : Molecular formula C₃H₃Cl₂N , molecular weight 123.97 g/mol , CAS 2601-89-0 .
- Safety Protocols :
- Storage : Store locked in approved containers to prevent unauthorized access .
- Handling : Use protective gear (gloves, masks, goggles) to avoid inhalation, skin contact, or ingestion (R23/24/25 hazard code) .
- Disposal : Dispose via approved waste disposal plants to mitigate environmental risks .
Q. What are the common synthetic routes for this compound, and what factors influence reaction efficiency?
- Synthesis Methods :
- Chlorination of acrylonitrile derivatives using agents like Cl₂ or SOCl₂ under controlled conditions .
- Substitution reactions on dichlorinated precursors (e.g., 2,3-dichloropropane derivatives) with cyanide sources .
- Optimization Factors :
- Temperature control to avoid side reactions (e.g., polymerization).
- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
- Purity of starting materials and inert atmosphere use to prevent hydrolysis .
Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?
- Techniques :
- NMR Spectroscopy : For structural confirmation (e.g., ¹³C NMR to identify nitrile and Cl environments).
- GC-MS : To assess purity and detect volatile byproducts.
- Elemental Analysis : Validate molecular composition (C, H, N, Cl) .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in reactions between this compound and trialkyl phosphites?
- Mechanistic Insights :
- Trialkyl phosphites attack the α-carbon (adjacent to Cl), forming phosphonate esters via the Arbuzov pathway (e.g., triethyl phosphite yields diethyl (3-chloro-2-cyanopropyl) phosphonate) .
- Competing pathways (e.g., β-carbon attack) may occur under steric or electronic modulation (e.g., bulkier phosphites favor α-selectivity) .
- Methodological Recommendations :
- Use kinetic studies (e.g., in situ FTIR) to track intermediate formation.
- Compare product ratios under varying temperatures and phosphite concentrations .
Q. What challenges arise in optimizing high-pressure cyclization of this compound to triazine derivatives?
- Key Challenges :
- Pressure-dependent selectivity: At 35,000–50,000 atm, nitriles trimerize to symmetric triazines, but side reactions (e.g., polymerization) dominate at lower pressures .
- Catalyst compatibility: Acidic or methanolic conditions may hydrolyze the nitrile group .
- Experimental Design :
- Use autoclave reactors with precise pressure/temperature controls.
- Characterize products via XRD and MALDI-TOF to distinguish triazines from oligomers .
Q. How can researchers resolve contradictions in reported reaction pathways involving this compound under varying catalytic environments?
- Case Study : Conflicting reports on phosphite reactivity (α vs. β attack) .
- Resolution Strategies :
- Isotopic Labeling : Track Cl migration using ³⁶Cl-labeled substrates.
- Computational Modeling : DFT studies to compare activation barriers for competing pathways.
- Control Experiments : Test reactions in aprotic vs. protic solvents to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
